molecular formula C5H13NO2S B8662227 N-butylmethanesulfonamide

N-butylmethanesulfonamide

Cat. No.: B8662227
M. Wt: 151.23 g/mol
InChI Key: XXXZQWGEVVOWFW-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds characterized by a sulfonyl group (SO₂) linked to an amine. These compounds share a sulfonamide backbone but differ in substituents, leading to variations in physical properties, reactivity, and applications.

Comparison with Similar Compounds

Structural and Functional Differences

(a) N-n-Butylbenzenesulfonamide (BBSA)

  • Structure : Benzene ring attached to a sulfonyl group, with an n-butylamine substituent.
  • Key Features : The aromatic benzene ring increases hydrophobicity and thermal stability compared to aliphatic sulfonamides.
  • Applications : Used as a plasticizer and intermediate in polymer synthesis due to its stability.

(b) 4-Amino-N-butyl-N-methylbenzenesulfonamide

  • Structure: Benzene ring with sulfonamide linked to both butyl and methyl groups, plus an amino substituent at the para position.

(c) N,N-Dimethylmethanesulfonamide

  • Structure : Methanesulfonamide with two methyl groups attached to the nitrogen.
  • Key Features : Compact structure with high polarity due to the sulfonyl group and methyl substituents.
  • Applications : Used as a solvent or reagent in organic synthesis due to its stability and miscibility with polar solvents.

Data Tables: Comparative Analysis

Property N-n-Butylbenzenesulfonamide (BBSA) 4-Amino-N-butyl-N-methylbenzenesulfonamide N,N-Dimethylmethanesulfonamide
CAS Number 3622-84-2 217798-66-8 918-05-8
Molecular Formula C₁₀H₁₅NO₂S C₁₂H₁₉N₃O₂S C₃H₉NO₂S
Substituents Benzene, n-butyl Benzene, butyl, methyl, amino Methane, dimethyl
Polarity Moderate (aromatic hydrophobicity) High (amino group) High (sulfonyl and methyl groups)
Typical Applications Polymer plasticizer Pharmaceutical intermediate Solvent/Reagent

Stability and Reactivity

  • BBSA’s aromatic structure confers resistance to hydrolysis, whereas aliphatic sulfonamides like N,N-Dimethylmethanesulfonamide may degrade under strong acidic or basic conditions .
  • The amino group in 4-Amino-N-butyl-N-methylbenzenesulfonamide may increase susceptibility to oxidation, necessitating inert storage conditions .

Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N-butylmethanesulfonamide

InChI

InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3

InChI Key

XXXZQWGEVVOWFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (6.76 ml., 87.3 mmole, 1.0 eq.) was dissolved in distilled dichloromethane (44 ml., 0.5M). The solution was cooled in an ice bath and treated dropwise with n-butylamine (17.3 ml., 175 mmole, 2.0 eq.). After the addition was complete, the clear solution was stirred overnight at room temperature. The mixture was diluted with chloroform (200 ml.), dried, washed with 0.5N HCl (2×200 ml.) and saturated NaCl solution (200 ml.), dried (MgSO4) and freed of solvent in vacuo leaving an oil. This was purified by distillation to give N-butylmethanesulfonamide (11.4 g., 86%,. b.p. 106°-110°/0.5 mm) which solidified on standing.
Quantity
6.76 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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